REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Br:11])[CH:10]=1)[C:5](O)=[O:6].P(Cl)(Cl)(Cl)(Cl)[Cl:13]>>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Br:11])[CH:10]=1)[C:5]([Cl:13])=[O:6]
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Name
|
|
Quantity
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84 g
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Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)O)C=C(C1)Br
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Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
After removal of phosphorus oxychloride under reduced pressure by means of an aspirator
|
Type
|
DISTILLATION
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Details
|
the reaction product was subjected to vacuum distillation under 8 mm Hg
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)Cl)C=C(C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |